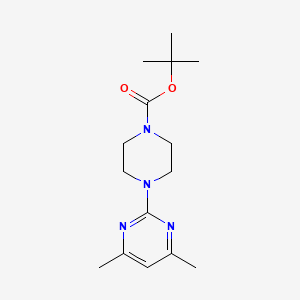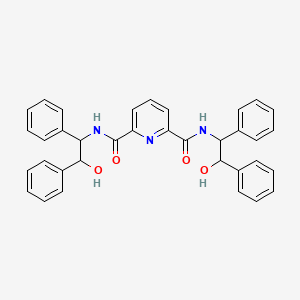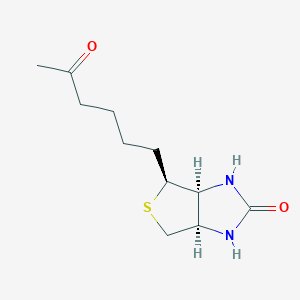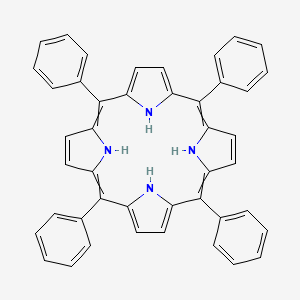
C6 Ceramide-13C2,d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C6 Ceramide-13C2,d2 is a synthetic analog of ceramide, a sphingolipid metabolite that plays a crucial role in cellular signaling pathways. Ceramides are known for their ability to deactivate multiple oncogenic signaling pathways and promote cell death, making them significant in cancer research . This compound is specifically labeled with carbon-13 and deuterium, which makes it useful in various scientific studies, including metabolic and pharmacokinetic research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C6 Ceramide-13C2,d2 involves the incorporation of isotopically labeled carbon and deuterium atoms into the ceramide structure. One common method includes the base hydrolysis and organic extraction of plasma spiked with the internal standard this compound . The extracts are then run on a chromatographic column with isocratic elution using acetonitrile:water (50:50% v/v) with 0.1% formic acid at 0.4 mL/minute and 30°C .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using high-quality, certified reference materials. The process ensures high purity and consistency, which is crucial for its application in research .
Chemical Reactions Analysis
Types of Reactions
C6 Ceramide-13C2,d2 undergoes various chemical reactions, including:
Oxidation: Ceramides can be oxidized to form ceramide-1-phosphate.
Reduction: Reduction reactions can convert ceramides to dihydroceramides.
Substitution: Ceramides can undergo substitution reactions to form different ceramide analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions include ceramide-1-phosphate, dihydroceramides, and various ceramide analogs, each with distinct biological activities .
Scientific Research Applications
C6 Ceramide-13C2,d2 has a wide range of scientific research applications:
Mechanism of Action
C6 Ceramide-13C2,d2 exerts its effects by stimulating protein phosphatase 2A and activating MAP kinase . It induces apoptosis by promoting the dephosphorylation of pro-mitogenic signaling cascades, including AKT, ERK, and STAT3. This action is facilitated through the activation of PKCζ and PP1/PP2A protein phosphatases .
Comparison with Similar Compounds
Similar Compounds
C6 Ceramide: A non-labeled analog that also activates the ceramide pathway and induces apoptosis.
C6 Ceramide-d7: A deuterium-labeled analog used in similar research applications.
N-Hexanoylsphingosine: Another ceramide analog with similar biological activities.
Uniqueness
C6 Ceramide-13C2,d2 is unique due to its isotopic labeling with carbon-13 and deuterium, which enhances its utility in metabolic and pharmacokinetic studies. This labeling allows for precise tracking and quantification in various biological systems, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C24H47NO3 |
|---|---|
Molecular Weight |
401.6 g/mol |
IUPAC Name |
N-[(E,2S,3R)-1,1-dideuterio-1,3-dihydroxy(1,2-13C2)octadec-4-en-2-yl]hexanamide |
InChI |
InChI=1S/C24H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h18-19,22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/b19-18+/t22-,23+/m0/s1/i21+1D2,22+1 |
InChI Key |
NPRJSFWNFTXXQC-NICJHGTRSA-N |
Isomeric SMILES |
[2H][13C]([2H])([13C@@H]([C@@H](/C=C/CCCCCCCCCCCCC)O)NC(=O)CCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


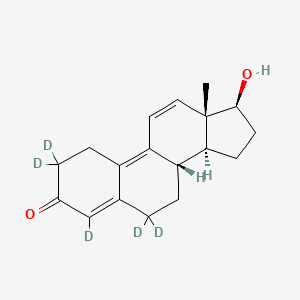
![4'-Hydroxy-3',5'-diiodo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13841770.png)

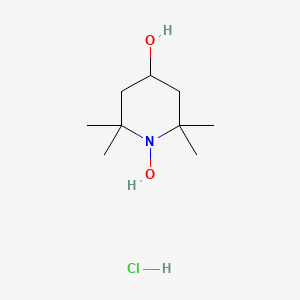

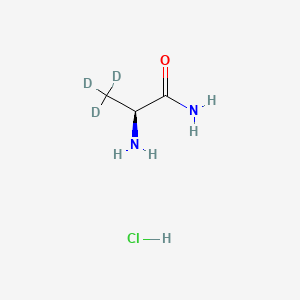

![[5-Bromo-1-(2-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13841811.png)

![N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-(2-piperazin-1-ylethoxy)pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B13841828.png)
